

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenopropanal

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Compound of Interest

Compound Name:	3-(Trifluoromethyl)benzenopropanal
Cat. No.:	B024422

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)benzenopropanal**, a key intermediate in the synthesis of the calcimimetic agent Cinacalcet. This document details its chemical identity, physicochemical properties, synthesis, and analysis, as well as the biological context of its principal downstream application.

Chemical Identity and Nomenclature

IUPAC Name: 3-[3-(Trifluoromethyl)phenyl]propanal[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- **3-(Trifluoromethyl)benzenopropanal**
- 3-(3-(Trifluoromethyl)phenyl)propanal[1]
- m-(Trifluoromethyl)hydrocinnamaldehyde
- 3-(3-(Trifluoromethyl)phenyl)propionaldehyde
- Benzenopropanal, 3-(trifluoromethyl)-[1]

- Cinacalcet Impurity 36[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for **3-(Trifluoromethyl)benzenepropanal** is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ F ₃ O	[1]
Molecular Weight	202.17 g/mol	[1]
Physical Form	Colorless to pale yellow oil/liquid	[2][3]
Boiling Point	207.4 °C (Predicted)	[3]
Density	1.192 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Conditions	Inert atmosphere, store in freezer at -20°C	[2][3]

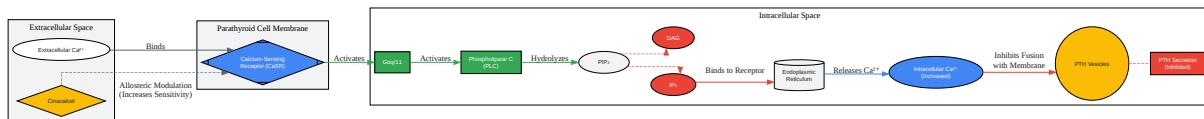
Table 2: Spectroscopic Data

Technique	Data	Source
¹ H-NMR (300 MHz, CDCl ₃)	δ 9.75 (s, 1H), 7.38–7.31 (m, 4H), 2.95–2.91 (t, J = 7.5, 15 Hz, 2H), 2.77–2.73 (t, J = 7.8, 14.9 Hz, 1H), 2.66–2.62 (t, J = 7.5, 15, 1H)	[4]
¹³ C-NMR (76 MHz, CDCl ₃)	δ 200.67, 141.33, 131.82, 129.03, 125.02, 123.22, 44.94, 27.76	[4]
Mass Spectrometry (GC-MS)	m/z: 202 [M] ⁺ , 183 [M-F] ⁺ , 160 [M-C ₂ H ₅ O] ⁺ , 133 [M-F ₃] ⁺	[4]

Biological Significance and Downstream Signaling Pathways

3-(Trifluoromethyl)benzenepropanal is primarily of interest due to its role as a crucial building block in the synthesis of Cinacalcet.[5] Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[6] The CaSR is a G protein-coupled receptor that plays a central role in regulating calcium homeostasis.[6][7]

The mechanism of action of Cinacalcet, the downstream product of **3-(Trifluoromethyl)benzenepropanal**, involves enhancing the sensitivity of the CaSR to extracellular calcium.[8][9] This leads to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[8][10]



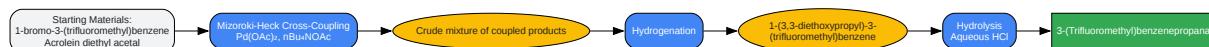
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Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)benzenepropanal

The following is a representative protocol for the synthesis of **3-(Trifluoromethyl)benzenepropanal**, adapted from a published improved method. This multi-step synthesis involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation and hydrolysis.



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Caption: Workflow for the synthesis of **3-(Trifluoromethyl)benzenepropanal**.

Detailed Methodology:

- Mizoroki-Heck Cross-Coupling: 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal are reacted in the presence of a palladium catalyst, such as Pd(OAc)₂, and

tetrabutylammonium acetate ($n\text{Bu}_4\text{NOAc}$). This reaction can be performed under conventional heating or microwave-assisted conditions to reduce reaction times.

- Hydrogenation: The crude mixture from the coupling reaction undergoes hydrogenation. This step reduces the carbon-carbon double bond formed during the Heck reaction.
- Hydrolysis: The resulting 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is treated with aqueous hydrochloric acid to hydrolyze the diethyl acetal, yielding the final product, **3-(Trifluoromethyl)benzenepropanal**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust analytical method for the characterization and purity assessment of **3-(Trifluoromethyl)benzenepropanal** and related impurities can be developed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent with an Electron Ionization (EI) source.
- Column: A capillary column suitable for the analysis of aromatic aldehydes, for instance, a 6% cyanopropyl phenyl and 94% dimethylpolysiloxane stationary phase.
- Carrier Gas: Helium.
- Injection Mode: Split injection.
- Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical starting point could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.
- Mass Spectrometer Mode: Selective Ion Monitoring (SIM) can be used for trace-level quantification, monitoring the characteristic ions of **3-(Trifluoromethyl)benzenepropanal**

(m/z 202, 183, 160, 133). Full scan mode is suitable for initial identification and qualitative analysis.

- **Sample Preparation:** Samples should be dissolved in a suitable solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

This technical guide provides a foundational understanding of **3-(Trifluoromethyl)benzenepropanal** for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis, analysis, and application of this important chemical intermediate.

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